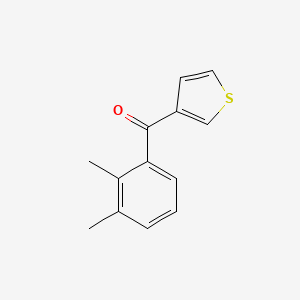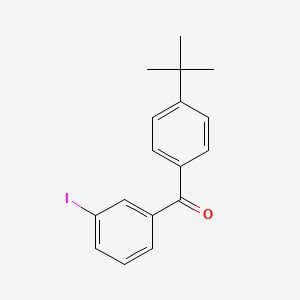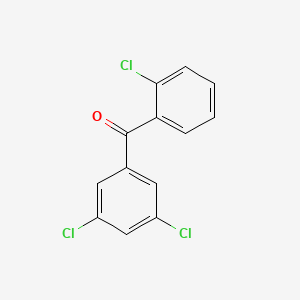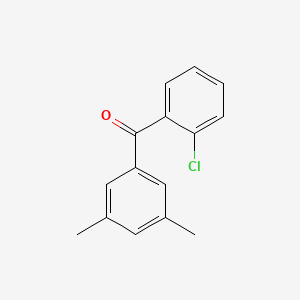
3-(2,3-Dimethylbenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It has a molecular weight of 216.3 g/mol . It is provided by several suppliers, including BOC Sciences and smolecule.
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions, including condensation-like reactions and subsequent functionalization of the thiophene ring . The reaction leading to thiophene derivatives is believed to occur via an initial double [2,3]-sigmatropic rearrangement to give diallenyl disulfides, which may then undergo a [3,3]-sigmatropic rearrangement to give 2,3-dimethylene-1,4-dithione, followed by a double conjugate addition of the sulfur atoms to the double bonds .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
3-(2,3-Dimethylbenzoyl)thiophene and its derivatives have been studied for their antioxidant properties. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared by palladium-catalyzed Buchwald-Hartwig cross-coupling, showed significant antioxidant activities, as indicated by several methods like reducing power, scavenging effect on DPPH radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation using the beta-carotene linoleate system (Queiroz et al., 2007).
Antimicrobial Properties
Certain derivatives of this compound have shown promising antimicrobial properties. For example, the synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety reported antimicrobial activities in selected examples (Kheder & Mabkhot, 2012).
Photochemical Degradation
The photochemical degradation of components like 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solutions has been studied to understand the fate of crude oil components after an oil spill. This research helps in understanding the environmental impact of such compounds (Andersson & Bobinger, 1996).
Synthetic Chemistry Applications
This compound and its derivatives are used in various synthetic chemistry applications. For instance, they are involved in Friedel-Crafts acylation, leading to isomers with distinct structural features (Hannoun et al., 1979). Additionally, these compounds are used in generating structurally diverse libraries through alkylation and ring closure reactions (Roman, 2013).
Electronic and Photophysical Properties
The electronic properties of this compound derivatives have been studied, particularly in the context of developing materials with desired electronic and photophysical characteristics. For example, studies on carbazole-thiophene dimers synthesized using coupling reactions and their electronic properties highlight the potential of these derivatives in material science applications (Damit et al., 2016).
Wirkmechanismus
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Zukünftige Richtungen
Thiophene and its derivatives have a wide range of applications in drug design, biodiagnostics, electronic and optoelectronic devices . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that 3-(2,3-Dimethylbenzoyl)thiophene and similar compounds could have promising future applications in these areas.
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQVQVYUDJNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641837 |
Source


|
| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896618-58-9 |
Source


|
| Record name | (2,3-Dimethylphenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














